molecular formula C21H28IN3O B13753944 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide CAS No. 4836-20-8

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide

Cat. No.: B13753944
CAS No.: 4836-20-8
M. Wt: 465.4 g/mol
InChI Key: OXZCDNQVGNORAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide is a quaternary ammonium derivative of the dibenzodiazepinone scaffold. Its core structure consists of two benzene rings fused to a seven-membered diazepinone ring (C₁₃H₁₀N₂O) . At position 5, it bears a diethylmethylammonioethyl substituent (-CH₂CH₂-N⁺(CH₂CH₃)₂CH₃), with iodide (I⁻) as the counterion. This modification introduces a permanent positive charge, significantly altering solubility and pharmacokinetic properties compared to neutral or tertiary amine analogs .

Properties

CAS No.

4836-20-8

Molecular Formula

C21H28IN3O

Molecular Weight

465.4 g/mol

IUPAC Name

diethyl-methyl-[2-(5-methyl-6-oxobenzo[b][1,4]benzodiazepin-11-yl)ethyl]azanium;iodide

InChI

InChI=1S/C21H28N3O.HI/c1-5-24(4,6-2)16-15-23-18-12-8-7-11-17(18)21(25)22(3)19-13-9-10-14-20(19)23;/h7-14H,5-6,15-16H2,1-4H3;1H/q+1;/p-1

InChI Key

OXZCDNQVGNORAH-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)C.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of the Dibenzodiazepinone Core

The fundamental scaffold, 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one , is synthesized via condensation reactions involving o-aminobenzophenones and appropriate amines, followed by cyclization to form the diazepine ring. This core structure serves as the precursor for quaternary ammonium derivatives.

Typical synthetic route:

  • Step 1: Preparation of o-aminobenzophenone derivatives by acylation or substitution reactions.
  • Step 2: Condensation with ethylenediamine or substituted amines to form the diazepine ring.
  • Step 3: Cyclization under acidic or basic conditions to yield the dibenzodiazepinone core.

This approach is well-documented for various dibenzodiazepinones, including 5-methyl and 8-methyl substituted analogs.

Introduction of the Diethylmethylammonioethyl Side Chain

The key modification to obtain 5-(diethylmethylammonioethyl) substitution involves alkylation or quaternization of the dibenzodiazepinone nitrogen with an appropriate alkylating agent containing the diethylmethylammonium moiety.

Preparation steps:

  • Step 1: Functionalization of the dibenzodiazepinone nitrogen at the 10-position with a 2-(dimethylamino)ethyl or 2-(diethylmethylamino)ethyl side chain via nucleophilic substitution or reductive amination.
  • Step 2: Quaternization of the tertiary amine with an alkyl halide, typically methyl iodide or ethyl iodide, to form the quaternary ammonium iodide salt.

This quaternization step yields the iodide salt form of the compound, enhancing its solubility and biological activity profile.

Detailed Synthetic Procedure (Representative)

Step Reagents & Conditions Description Yield (%) Notes
1 o-Aminobenzophenone + ethylenediamine, reflux in ethanol Formation of dibenzodiazepinone core via cyclization 70-85 Purification by recrystallization
2 Alkylation with 2-(diethylmethylamino)ethyl chloride Introduction of diethylmethylaminoethyl side chain 60-75 Use of base (e.g., K2CO3) recommended
3 Quaternization with methyl iodide Formation of quaternary ammonium iodide salt 80-90 Reaction in acetonitrile, room temp

This sequence is consistent with the synthesis of dibenzodiazepinone derivatives bearing quaternary ammonium groups, as reported in medicinal chemistry studies aiming at anti-proliferative agents.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    • ^1H NMR and ^13C NMR spectra confirm the presence of aromatic protons, diazepine ring protons, and the alkyl ammonium side chain.
  • IR Spectroscopy:
    • Characteristic carbonyl stretch (~1650 cm^-1) indicative of the lactam function in the diazepinone ring.
  • Mass Spectrometry:
    • Molecular ion peaks consistent with the quaternary ammonium iodide salt molecular weight (~m/z 295.4 for the base compound).
  • Elemental Analysis:
    • Confirms the stoichiometry of C, H, N, and I consistent with the iodide salt form.

Research Findings on Preparation and Biological Activity

A series of structurally related dibenzodiazepinone derivatives with quaternary ammonium groups have been synthesized and evaluated for anti-cancer activity. The preparation methods emphasize straightforward synthetic routes with good yields and scalability. Biological assays demonstrate that these compounds induce apoptosis and cell cycle arrest in various cancer cell lines, validating the synthetic approach as a platform for drug development.

Summary Table: Preparation Overview

Compound Key Reaction Type Reagents/Conditions Yield (%) Reference
5,10-Dihydro-11H-dibenzo[b,e]diazepin-11-one Cyclization o-Aminobenzophenone + ethylenediamine, reflux ethanol 70-85
5-(Diethylmethylaminoethyl) derivative Alkylation Alkyl chloride, base (K2CO3), solvent 60-75
Quaternary ammonium iodide salt Quaternization Methyl iodide, acetonitrile, room temp 80-90

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Counterion LogP* Solubility Profile
Target Compound C₂₀H₂₇N₃O·I 452.4 g/mol 5-(Diethylmethylammonioethyl) I⁻ ~1.2 High water solubility
Clozapine (8-chloro-11-(4-methylpiperazinyl)) C₁₈H₁₉ClN₄ 326.8 g/mol 8-Cl, 11-(4-methylpiperazinyl) - 3.5 Lipophilic, CNS-penetrant
5-[3-(Dimethylamino)propyl] derivative C₁₈H₂₁N₃O 295.4 g/mol 5-(3-Dimethylaminopropyl) - 2.8 Moderate solubility
Dibenzepin C₁₈H₂₁N₃O 295.4 g/mol 10-(2-Dimethylaminoethyl), 5-methyl - 2.5 Lipophilic

Key Observations :

  • The target compound ’s quaternary ammonium group and iodide counterion enhance hydrophilicity (LogP ~1.2), contrasting with clozapine’s high lipophilicity (LogP 3.5) .
  • The bulky diethylmethylammonioethyl group increases steric hindrance compared to smaller substituents like dimethylaminopropyl or piperazinyl groups .

Pharmacological Activity

Receptor Binding Affinities (Ki, nM)
Compound Dopamine D₂ Serotonin 5-HT₂A Muscarinic M₂ Therapeutic Use
Target Compound* ND ND ND Potential peripheral use
Clozapine 180 12 38 Antipsychotic
Dibenzodiazepinone derivatives - - - Anti-cancer, apoptosis

*Inferred from structural analogs:

  • The target compound ’s charged group likely limits blood-brain barrier penetration, reducing CNS activity compared to clozapine .
  • Dibenzodiazepinones with tertiary amines (e.g., 5-[3-(dimethylamino)propyl]) show anti-cancer activity via apoptosis induction , suggesting the target may share similar mechanisms if cellular uptake occurs.

Biological Activity

5H-Dibenzo(b,e)(1,4)diazepin-11-one, specifically the derivative 5-(diethylmethylammonioethyl)-iodide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the dibenzodiazepine class, characterized by a bicyclic structure that includes a diazepine ring fused to two benzene rings. This unique structure contributes to its biological activity and reactivity. The presence of functional groups such as diethylmethylammonio and iodide enhances its solubility and interaction with biological targets.

Target Interactions

Research indicates that 5H-Dibenzo(b,e)(1,4)diazepin-11-one derivatives interact with various molecular targets, including:

  • Kinases : The compound has been shown to act as a selective inhibitor of specific kinases involved in cell cycle regulation, which is critical for cancer therapy .
  • Receptors : It modulates neurotransmitter receptors in the brain, influencing neurotransmitter release and uptake .

Induction of Apoptosis

One of the most notable biological activities is the induction of apoptosis in cancer cells. Studies have demonstrated that this compound can inhibit tumor cell proliferation through mechanisms involving:

  • Disruption of mitochondrial membrane potential (Δψm).
  • Elevation of reactive oxygen species (ROS) levels .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5H-Dibenzo(b,e)(1,4)diazepin-11-one derivatives:

Activity Effect IC50 Value (μM) Reference
Tumor Growth InhibitionInduces apoptosis in cancer cells0.71 - 7.29
Kinase InhibitionSelective inhibition of cell cycle kinasesNot specified
Neurotransmitter ModulationAlters neurotransmitter dynamicsNot specified

Case Study 1: Cancer Cell Lines

In a study involving various human cancer cell lines, 5H-Dibenzo(b,e)(1,4)diazepin-11-one was evaluated for its ability to induce apoptosis. The results indicated significant cytotoxicity with IC50 values ranging from 0.71 to 7.29 μM across different cell types. This suggests a promising role for the compound in cancer therapeutics .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound. It was found to modulate receptor activity in neural tissues, leading to potential applications in treating neurological disorders such as schizophrenia and depression .

Synthesis and Industrial Applications

The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one involves several steps, typically starting from 2-aminobenzoic acid derivatives. Industrial production may utilize continuous flow reactors to enhance yield and purity . The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for introducing the diethylmethylammonioethyl substituent into the dibenzo[1,4]diazepinone core?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core formation : Condensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions to form the diazepinone scaffold .

Substituent introduction : Alkylation of the secondary amine group using 2-(diethylmethylamino)ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water to isolate the quaternary ammonium salt .
Key challenges include minimizing side reactions during alkylation and ensuring high purity (>95%) via HPLC-UV (C18 column, acetonitrile/water with 0.1% TFA) .

Q. How should researchers characterize the structural integrity of the quaternary ammonium group in this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the iodide counterion’s position and confirm the stereochemistry of the ammonium group (e.g., using Mo-Kα radiation at 100 K) .
  • ¹H/¹³C NMR : Detect characteristic shifts for the N⁺-CH₂ groups (δ ~3.5–4.5 ppm for CH₂-N⁺ in D₂O) and absence of tertiary amine signals .
  • Mass spectrometry (ESI-MS) : Identify the molecular ion peak [M-I]⁺ to confirm molecular weight .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • In vitro receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled antagonists) in competition binding studies with membrane preparations from target tissues (e.g., CNS or cardiovascular systems). Normalize data to protein concentration and validate via Scatchard analysis .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells at 1–100 μM concentrations to assess acute toxicity .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity across different experimental models be resolved?

  • Methodological Answer :
  • Comparative assay standardization : Use identical cell lines (e.g., CHO-K1 expressing human receptors) and buffer conditions (pH, ion concentration) to eliminate variability .
  • Allosteric modulation tests : Evaluate if the compound’s binding is affected by endogenous modulators (e.g., GTPγS for G-protein-coupled receptors) .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies across studies, accounting for methodological differences (e.g., ligand purity, temperature) .

Q. What theoretical frameworks guide the optimization of this compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer :
  • Lipinski’s Rule of Five : Adjust logP (<5) and molecular weight (<500 Da) by modifying substituents (e.g., replacing iodide with more lipophilic anions) .
  • Molecular dynamics simulations : Model interactions with BBB transporters (e.g., P-glycoprotein) using software like GROMACS to predict efflux ratios .
  • In situ perfusion studies : Quantify brain uptake in rodent models via LC-MS/MS analysis of compound concentration in cerebrospinal fluid .

Q. How should researchers design longitudinal studies to assess environmental persistence in aquatic ecosystems?

  • Methodological Answer :
  • Microcosm experiments : Expose water-sediment systems (pH 7.4, 25°C) to 1–10 ppm of the compound. Monitor degradation via UPLC-MS every 7 days for 12 weeks .
  • Biotic/abiotic partitioning : Separate samples into sterile (autoclaved) and biotic (microbe-inoculated) groups to distinguish microbial vs. hydrolytic degradation .
  • QSAR modeling : Predict bioaccumulation potential using descriptors like octanol-water partition coefficients (logKₒw) and topological polar surface area .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported cytotoxicity values between 2D vs. 3D cell culture models?

  • Methodological Answer :
  • 3D spheroid validation : Compare IC₅₀ values in monolayers (2D) vs. multicellular spheroids (3D) to assess penetration efficiency .
  • Microenvironment replication : Supplement 3D models with extracellular matrix proteins (e.g., Matrigel) to mimic in vivo tissue barriers .
  • Metabolomic profiling : Use LC-MS to identify hypoxia-induced metabolic shifts in 3D models that may alter drug sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.